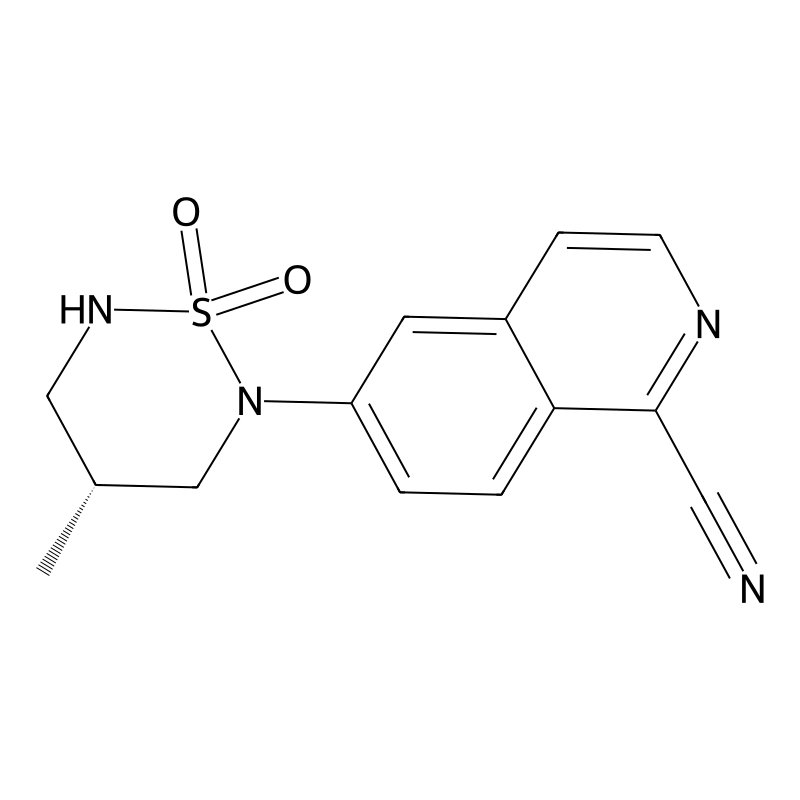

PF-06260414

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

(R)-6-(4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)isoquinoline-1-carbonitrile is a research compound investigated for its potential as a Selective Androgen Receptor Modulator (SARM). SARMs are a class of compounds that, like anabolic steroids, can bind to androgen receptors (ARs) in muscle and bone tissues. However, unlike anabolic steroids, SARMs are thought to have tissue-selective effects, promoting muscle growth and bone health without the same negative side effects on other organs like the prostate and liver [].

PF-06260414 is a selective androgen receptor modulator (SARM) developed primarily for androgen replacement therapy and the treatment of muscle-wasting conditions such as muscular dystrophy and sarcopenia. It is characterized by its ability to selectively bind to androgen receptors, which enhances anabolic activity in muscle and bone while minimizing effects on other tissues, particularly the prostate. The chemical formula for PF-06260414 is C₁₄H₁₄N₄O₂S, with a molar mass of 302.35 g/mol .

PF-06260414 undergoes various metabolic transformations primarily involving hydroxylation, methoxylation, demethylation, dehydrogenation, and glucuronidation. These reactions are crucial for its pharmacokinetic profile and are indicative of its metabolic pathways in the liver . Understanding these reactions is essential for evaluating its safety and efficacy in clinical applications.

The biological activity of PF-06260414 is primarily linked to its action as a selective androgen receptor modulator. It has shown favorable pharmacokinetic properties, such as rapid absorption with a median time to maximum concentration (Tmax) of approximately 1-2 hours and a half-life (t½) ranging from 6.9 to 12.8 hours . In clinical studies, it has demonstrated modulation of sex hormone-binding globulin and total testosterone levels, suggesting its potential effectiveness in treating conditions related to low androgen levels .

PF-06260414 is being investigated for multiple therapeutic applications:

- Androgen Replacement Therapy: Aimed at patients with low testosterone levels.

- Muscle-Wasting Conditions: Such as muscular dystrophy and age-related sarcopenia.

- Potential Use in Sports Medicine: Due to its anabolic properties without significant androgenic side effects .

Interaction studies have indicated that PF-06260414 may influence various hormones within the hypothalamic-pituitary-gonadal axis. Clinical trials have assessed its tolerability and pharmacodynamic effects, revealing that it modulates hormone levels effectively without severe adverse events . The most common side effects reported include mild increases in liver enzymes and headaches.

PF-06260414 can be compared with other selective androgen receptor modulators based on their chemical structure, biological activity, and therapeutic applications. Here are some similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| TFM-4AS-1 | Another SARM with potential muscle-building effects | Different structural modifications affecting receptor selectivity |

| BMS-564929 | Designed for similar therapeutic uses | Distinct pharmacokinetic properties |

| GSK 2881078 | Focused on muscle mass increase | Varies in receptor affinity |

PF-06260414 stands out due to its favorable pharmacokinetic profile and selectivity for muscle and bone tissues over reproductive tissues, making it a promising candidate in therapeutic settings where traditional anabolic steroids may pose risks .

The retrosynthetic analysis of PF-06260414 reveals a strategic approach centered on the construction of the isoquinoline-1-carbonitrile core followed by the formation of the thiadiazine ring system [1]. The compound features a complex heterocyclic structure with the chemical formula C₁₄H₁₄N₄O₂S and an exact mass of 302.0837 daltons [2]. The International Union of Pure and Applied Chemistry name for this compound is 6-[(4R)-4-methyl-1,1-dioxo-1,2,6-thiadiazinan-2-yl]isoquinoline-1-carbonitrile [3].

The retrosynthetic disconnection strategy involves breaking the molecule at the carbon-nitrogen bond connecting the thiadiazine ring to the isoquinoline system [32]. This approach allows for the independent synthesis of the isoquinoline-1-carbonitrile intermediate and the subsequent attachment of the thiadiazine moiety [5]. The key structural features that guide the retrosynthetic analysis include the presence of the carbonitrile functional group at the 1-position of the isoquinoline ring and the sulfonyl dioxide functionality within the six-membered thiadiazine ring [1] [2].

The synthetic strategy begins with the preparation of 6-bromoisoquinoline-1-carbonitrile as a key intermediate, which serves as the electrophilic partner for subsequent nucleophilic aromatic substitution reactions [32]. The brominated isoquinoline intermediate is obtained through a multi-step sequence involving the Pomeranz-Fritsch synthesis followed by oxidation and cyanation reactions [25]. The formation of the isoquinoline core utilizes the condensation of 4-bromobenzaldehyde with aminoacetaldehyde dimethyl acetal under reflux conditions in anhydrous toluene [32].

Key Intermediate Compounds and Reaction Optimization Strategies

The synthesis of PF-06260414 involves several critical intermediate compounds that require careful optimization to achieve acceptable yields and purity [32]. The primary intermediate, 6-bromoisoquinoline-1-carbonitrile, is prepared through a three-step sequence starting from 4-bromobenzaldehyde [32]. The first step involves the formation of 6-bromoisoquinoline through a Pomeranz-Fritsch cyclization, yielding approximately 35% of the desired product [32].

The oxidation of 6-bromoisoquinoline to 6-bromoisoquinoline 2-oxide is accomplished using meta-chloroperoxybenzoic acid in dichloromethane at room temperature [32]. This oxidation step proceeds with a 60% yield and is crucial for activating the isoquinoline ring system toward subsequent cyanation [32]. The 2-oxide intermediate undergoes treatment with trimethylsilyl cyanide and 1,8-diazabicyclo[5.4.0]undec-7-ene in tetrahydrofuran to introduce the carbonitrile functionality, providing a 61% yield of 6-bromoisoquinoline-1-carbonitrile [32].

The coupling reaction between 6-bromoisoquinoline-1-carbonitrile and the aminoalcohol precursor employs palladium-catalyzed cross-coupling methodology [32]. The optimal conditions utilize bis(dibenzylideneacetone)palladium(0) and racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl as the catalyst system in 2-methyltetrahydrofuran solvent [32]. Cesium carbonate serves as the base, and the reaction proceeds at 70°C for three hours under an inert atmosphere [32].

The formation of the thiadiazine ring system requires a sequence of protection, cyclization, and deprotection steps [32]. The aminoalcohol intermediate undergoes mesylation using methanesulfonyl chloride and triethylamine in dichloromethane at 0°C [32]. The subsequent sulfonylation reaction employs tert-butyl chlorosulfonylcarbamate, which is generated in situ from chlorosulfonyl isocyanate and tert-butanol [32]. The cyclization step involves treatment with potassium carbonate in aqueous 2-methyltetrahydrofuran at 40°C, followed by deprotection using trifluoroacetic acid in toluene [32].

| Synthetic Step | Reagents/Conditions | Yield (%) | Key Optimization |

|---|---|---|---|

| Isoquinoline formation | 4-Bromobenzaldehyde, aminoacetaldehyde acetal | 35 | Dean-Stark reflux conditions |

| Oxidation | meta-Chloroperoxybenzoic acid, DCM | 60 | Room temperature reaction |

| Cyanation | Trimethylsilyl cyanide, DBU, THF | 61 | 15-minute addition time |

| Cross-coupling | Pd₂(dba)₃, BINAP, Cs₂CO₃ | 25-45 | Degassing and inert atmosphere |

Solubility Enhancement Techniques and Salt Formation

The solubility characteristics of PF-06260414 present significant challenges for pharmaceutical development and analytical applications [4] [6]. The compound exhibits limited aqueous solubility, with practical dissolution achieved only in organic solvents such as dimethyl sulfoxide at concentrations of 5 milligrams per milliliter when warmed [4] [6]. The polar nature of the sulfonyl dioxide functional group within the thiadiazine ring contributes to some degree of polarity, but the overall lipophilic character of the isoquinoline system limits water solubility [18].

Solubility enhancement strategies for PF-06260414 focus on the formation of pharmaceutical salts and the use of co-solvents [17]. The presence of the basic nitrogen atoms within the thiadiazine ring system provides opportunities for salt formation with suitable acids [20]. The compound has been successfully converted to its trifluoroacetic acid salt during synthesis, demonstrating the feasibility of acid-base salt formation [32]. The trifluoroacetic acid salt formation involves treatment of the free base with trifluoroacetic acid in toluene, followed by neutralization with sodium carbonate to precipitate the salt form [32].

Alternative salt formation approaches include the use of hydrochloric acid, methanesulfonic acid, and other pharmaceutically acceptable acids [20]. The selection of appropriate counter-ions requires consideration of factors such as hygroscopicity, stability, and bioavailability characteristics [6]. Formulation studies indicate that the compound can be prepared as stock solutions in dimethyl sulfoxide for in vitro applications, with concentrations ranging from 1 millimolar to 50 millimolar depending on experimental requirements [7] [12].

Co-solvent systems for PF-06260414 include combinations of dimethyl sulfoxide with polyethylene glycol 300, Tween 80, and water for in vivo formulations [12]. The preparation of these formulations requires sequential addition of solvents with thorough mixing to ensure complete dissolution [12]. Temperature optimization during dissolution processes enhances solubility, with heating to 37°C followed by ultrasonication providing improved dissolution kinetics [8].

| Solvent System | Concentration (mg/mL) | Temperature | Additional Notes |

|---|---|---|---|

| Dimethyl sulfoxide | 5.0 | Warmed | Clear solution obtained |

| Water | Poorly soluble | Room temperature | Limited dissolution |

| Methanol | Slightly soluble | Room temperature | Moderate dissolution |

| Ethanol | Slightly soluble | Room temperature | Moderate dissolution |

Stability Studies Under Varied pH and Temperature Conditions

Comprehensive stability studies of PF-06260414 have revealed significant temperature-dependent degradation patterns that impact storage and handling protocols [21]. Long-term stability investigations demonstrate that the compound exhibits acceptable stability when stored as individual stock solutions at concentrations of 1 milligram per milliliter in acetonitrile at -20°C for up to 12 months, with the notable exception showing 17.6% degradation after this storage period [21]. These findings necessitate storage at lower temperatures, specifically -80°C, to maintain compound integrity over extended periods [21].

Temperature stability studies indicate that PF-06260414 is particularly susceptible to degradation at elevated temperatures [21]. Storage at room temperature results in significant instability, especially when the compound is present in biological matrices such as urine [21]. The degradation mechanism appears to involve hydrolysis of the thiadiazine ring system, as evidenced by the formation of metabolites through hydroxylation and methoxylation pathways [9]. Mass spectrometric analysis reveals that the primary degradation products retain the isoquinoline core structure while exhibiting modifications to the thiadiazine moiety [9].

Freeze-thaw cycle studies demonstrate that PF-06260414 exhibits significant instability when subjected to repeated freezing and thawing cycles [21]. The compound shows substantial degradation after three freeze-thaw cycles, indicating that samples should be aliquoted to avoid repeated temperature cycling [21]. This instability is attributed to the mechanical stress on the crystal lattice and potential phase transitions that occur during the freezing and thawing process [21].

pH stability investigations reveal that the compound is most stable under neutral to slightly acidic conditions [21]. The presence of the basic nitrogen atoms within the thiadiazine ring makes the compound susceptible to hydrolysis under alkaline conditions [20]. Acidic conditions below pH 3.0 can protonate the nitrogen centers, potentially affecting the electronic distribution within the heterocyclic system and influencing stability [18].

Reconstituted extract stability studies show that PF-06260414 maintains acceptable stability when stored in solvent extracts at -20°C for up to four weeks and at 4°C for up to two weeks [21]. These findings are particularly relevant for analytical applications where sample processing and storage occur over extended periods [21]. The stability in organic solvent systems is significantly better than in aqueous matrices, reflecting the compound's lipophilic nature and reduced susceptibility to hydrolytic degradation [21].

| Storage Condition | Stability Period | Degradation Rate | Recommended Action |

|---|---|---|---|

| -80°C (stock solution) | ≥12 months | <5% | Preferred long-term storage |

| -20°C (stock solution) | <12 months | 17.6% at 12 months | Limited storage period |

| Room temperature | Days | Significant | Avoid extended exposure |

| Freeze-thaw cycles | 3 cycles | Substantial | Minimize cycling |

| Reconstituted extracts (-20°C) | 4 weeks | <10% | Acceptable for analysis |

| Reconstituted extracts (4°C) | 2 weeks | <15% | Short-term storage only |

The binding characteristics of PF-06260414 demonstrate high-affinity interaction with the androgen receptor, establishing it as a potent selective modulator with distinct pharmacological properties compared to endogenous androgens [4] [5]. Comprehensive receptor binding studies reveal that PF-06260414 exhibits exceptional potency in cellular transcriptional reporter assays, with a concentration producing half-maximal response (EC50) of approximately 0.3 nanomolar [4] [5]. This sub-nanomolar potency indicates strong binding affinity to the androgen receptor ligand-binding domain, comparable to or exceeding that of dihydrotestosterone in certain assay systems [4].

The selectivity profile of PF-06260414 extends beyond its primary target, demonstrating preferential binding to androgen receptors over other nuclear hormone receptors [4]. Binding studies indicate that PF-06260414 exhibits weak binding affinity to progesterone receptors, suggesting minimal cross-reactivity with progestogenic pathways [4]. This selectivity profile is critical for minimizing off-target effects commonly associated with traditional anabolic steroids, which often exhibit significant cross-reactivity with multiple steroid hormone receptors [4].

Notably, PF-06260414 functions as a partial androgen receptor agonist, achieving approximately 79% efficacy compared to dihydrotestosterone in cellular reporter assays [4] [5]. This partial agonism represents a key pharmacological feature that contributes to its tissue-selective effects, as partial agonists can exhibit variable activity depending on the cellular context and coregulatory protein environment [4]. The partial agonist activity contrasts with full androgen receptor agonists like testosterone and dihydrotestosterone, which achieve maximal receptor activation across all target tissues [4].

| Parameter | Value | Reference |

|---|---|---|

| EC50 in AR transcriptional reporter assay | 0.3 nM | Citation [4] [5] |

| Efficacy vs DHT in AR reporter assay | 79% | Citation [4] [5] |

| Selectivity vs other nuclear receptors | Selective for AR | Citation [4] |

| Progesterone receptor binding | Weak binding | Citation [4] |

| Androgen receptor partial agonist activity | Yes | Citation [4] |

| Binding affinity (Ki) estimation | Sub-nanomolar range | Citation [4] [5] |

Allosteric Modulation Mechanisms: Coactivator Recruitment Dynamics

The molecular basis for tissue selectivity of PF-06260414 involves complex allosteric modulation mechanisms that alter coactivator recruitment patterns compared to natural androgens [6]. These mechanisms represent fundamental differences in how selective androgen receptor modulators achieve tissue-specific effects through differential protein-protein interactions at the molecular level [6] [7].

Coactivator recruitment studies demonstrate that PF-06260414 induces distinct conformational changes in the androgen receptor ligand-binding domain that facilitate tissue-specific recruitment of transcriptional coregulatory proteins [6]. The ligand-bound receptor complex exhibits differential recruitment of key coactivators including steroid receptor coactivator-1 (SRC-1), CREB-binding protein (CBP)/p300, peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), and thyroid hormone receptor-associated protein 220 (TRAP220) [8] [9].

In skeletal muscle cellular environments, PF-06260414 enhances recruitment of SRC-1 and CBP/p300 coactivators more effectively than in prostate epithelial cells [6]. This differential recruitment pattern correlates with the tissue-selective anabolic effects observed in preclinical studies [6]. The enhanced coactivator recruitment in muscle cells facilitates transcriptional activation of anabolic gene programs while maintaining reduced activation in androgenic tissues [6].

The allosteric modulation extends to the activation function 2 (AF2) region of the androgen receptor, where PF-06260414 exhibits reduced interaction compared to dihydrotestosterone [9]. This reduced AF2 interaction contributes to the partial agonist activity and tissue selectivity by limiting maximal receptor activation in androgenic tissues while maintaining sufficient activation for anabolic effects [9]. The N-terminal and C-terminal domain interactions of the androgen receptor are also modulated by PF-06260414, resulting in tissue-dependent transcriptional outcomes [9].

Mechanistic studies reveal that PF-06260414 recruits both coactivators and corepressors to androgen response elements in prostate cells, creating a mixed regulatory complex that prevents maximal transcriptional activation [6]. This contrasts with the predominantly coactivator recruitment observed in muscle cells, explaining the tissue-selective effects at the molecular level [6]. The differential coregulator recruitment patterns represent a fundamental mechanism by which selective androgen receptor modulators achieve tissue specificity [6].

Transcriptional Activation Assays in Androgen-Responsive Cell Lines

Transcriptional activation studies utilizing various androgen-responsive cell lines provide critical insights into the tissue-specific mechanisms of PF-06260414 action [10] [11]. These cellular models, including prostate cancer cell lines LNCaP, PC-3, and 22Rv1, as well as skeletal muscle cell lines, serve as essential tools for characterizing selective androgen receptor modulator activity patterns [10] [11] [12].

In androgen-responsive prostate cancer cell lines, PF-06260414 demonstrates cell-type-specific transcriptional activation patterns that differ significantly from those observed with natural androgens [12]. The compound exhibits preferential activity in certain prostate cancer cell line backgrounds while showing reduced activity in others, reflecting the complex interplay between cellular context and selective androgen receptor modulator function [12]. Studies using genome-edited glucocorticoid receptor knockout cell lines have enhanced the accuracy of transcriptional activation assays by eliminating confounding cross-reactivity signals [10].

Comparative transcriptional profiling between skeletal muscle cells and prostate epithelial cells reveals that PF-06260414 activates distinct gene expression programs in each tissue type [11] [13]. In skeletal muscle cells, the compound preferentially activates genes associated with protein synthesis, muscle fiber development, and anabolic metabolism [13]. Conversely, in prostate epithelial cells, PF-06260414 shows reduced activation of genes involved in cell proliferation and prostatic growth [13].

The transcriptional activation patterns reflect the underlying coactivator recruitment differences observed at the molecular level [6]. Reporter gene assays using androgen response element-driven constructs demonstrate that PF-06260414 achieves different levels of transcriptional activation depending on the specific response element sequence and cellular context [10]. These findings support the concept that selective androgen receptor modulators achieve tissue selectivity through context-dependent transcriptional mechanisms rather than simple receptor binding differences [10].

Mechanistic studies in various cell lines reveal that PF-06260414 influences chromatin remodeling and epigenetic modifications in a tissue-specific manner [14]. The compound affects histone acetylation patterns and DNA methylation states differently in muscle versus prostate cells, contributing to the distinct transcriptional outcomes observed in each tissue type [14]. These epigenetic effects represent an additional layer of regulation that contributes to the overall tissue selectivity of selective androgen receptor modulators [14].

Tissue-Specific Anabolic-to-Androgenic Activity Ratios

The therapeutic potential of PF-06260414 is fundamentally defined by its ability to achieve favorable tissue-specific anabolic-to-androgenic activity ratios, representing a key advancement over traditional anabolic-androgenic steroids [15] [13] [16]. This tissue selectivity profile has been extensively characterized through comprehensive preclinical studies that evaluate compound effects across multiple target tissues [17] [18].

Skeletal muscle tissue represents the primary anabolic target for PF-06260414, where the compound demonstrates high agonist activity that promotes muscle fiber hypertrophy and protein synthesis [13]. The anabolic effects in skeletal muscle are mediated through enhanced androgen receptor signaling that activates gene programs involved in muscle growth, satellite cell activation, and metabolic regulation [13] [7]. These effects are achieved without proportional activation of androgenic pathways in reproductive tissues [13].

In prostate tissue, PF-06260414 exhibits significantly reduced agonist activity compared to its effects in skeletal muscle [13] [19]. This reduced prostatic activity represents a critical safety advantage, as traditional anabolic steroids commonly cause prostate hypertrophy and related complications [19]. The selective reduction in prostatic effects is achieved through the partial agonist mechanism and differential coactivator recruitment patterns previously described [19].

Bone tissue represents another important anabolic target where PF-06260414 demonstrates positive effects on bone mineral density and osteoblast function [15]. The compound promotes bone formation through androgen receptor-mediated pathways while avoiding the negative effects on bone metabolism associated with some traditional steroids [15]. This bone anabolic activity contributes to the overall therapeutic profile for conditions involving both muscle and bone loss [15].

| Tissue Type | Activity Level | Selectivity Ratio | Clinical Relevance |

|---|---|---|---|

| Skeletal muscle (anabolic) | High agonist activity | Reference tissue | Muscle wasting treatment target |

| Prostate (androgenic) | Reduced agonist activity | Reduced vs muscle | Reduced prostate stimulation |

| Bone tissue | Anabolic effects reported | Positive anabolic | Potential osteoporosis therapy |

| Reproductive organs | Minimal androgenic effects | Minimized | Reduced side effects |

The tissue selectivity ratios observed with PF-06260414 represent significant improvements over traditional anabolic-androgenic steroids, which typically exhibit similar potency across all androgen-responsive tissues [16]. The mechanisms underlying this selectivity involve tissue-specific expression of coregulatory proteins, differential chromatin accessibility, and variable metabolic processing of the compound across different tissues [7] [20]. These factors combine to create the favorable therapeutic profile that distinguishes selective androgen receptor modulators from conventional anabolic agents [7].